2,6-dimethylphenyl 3-(3-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethylphenyl 3-(3-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.10010796 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Azo-Ester Dyes 2,6-Dimethylphenyl 3-(3-nitrophenyl)acrylate has been utilized in the synthesis and characterization of novel azo-ester dyes. A study by Kocaokutgen et al. (2005) focused on synthesizing and characterizing 2,6-dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate, revealing insights into its thermal behavior and crystal structure properties through various spectroscopic techniques (Kocaokutgen et al., 2005).
Reactions with Nucleophiles in Organic Synthesis In the field of organic synthesis, 2,6-dimethylphenyl compounds have been studied for their reactions with nucleophiles. Sami and Osman (1976) investigated the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides, leading to the production of various compounds, including tetrazines (Sami & Osman, 1976).
Polymer Synthesis and Application The use of dimethylphenyl acrylates in polymer synthesis and applications has been a topic of interest. For instance, Bian and Cunningham (2005) explored the nitroxide-mediated radical polymerizations of hydroxyethyl acrylate, which could have parallels in the polymerization behavior of similar acrylate compounds (Bian & Cunningham, 2005).
Photovoltaic and Optical Applications Research by Kim et al. (2006) on organic sensitizers for solar cell applications, involving compounds with structural similarities to 2,6-dimethylphenyl acrylates, demonstrates potential applications in photovoltaics and optoelectronics (Kim et al., 2006).
Thermosetting Polymer Development Fukuhara et al. (2004) investigated the development of new thermosetting polymers by oxidative coupling copolymerization, which included 2,6-dimethylphenol as a reactant. This research indicates the potential of 2,6-dimethylphenyl compounds in creating advanced materials (Fukuhara et al., 2004).
Electron Transport Material in Photorefractive Polymer Okamoto et al. (1999) synthesized a polymer containing a thioxanthene unit, which included an acrylate type monomer, highlighting the role of similar acrylates in developing photorefractive materials (Okamoto et al., 1999).
Properties
IUPAC Name |
(2,6-dimethylphenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-12-5-3-6-13(2)17(12)22-16(19)10-9-14-7-4-8-15(11-14)18(20)21/h3-11H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXBUFQPMAGFQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.